molecular formula C19H14N2O2 B2771101 (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide CAS No. 887347-60-6

(2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide

Cat. No.: B2771101
CAS No.: 887347-60-6
M. Wt: 302.333
InChI Key: VJNWIGHMFLKCFS-MDZDMXLPSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a chromene core linked to a cyanophenyl group through a propenamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors such as salicylaldehyde and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Coupling with Cyanophenyl Group: The chromene core is then coupled with a cyanophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of Propenamide Linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the chromene-cyanophenyl intermediate and an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the propenamide linkage, converting it to a saturated amide.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives of the chromene core.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted cyanophenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives:

Biology

    Biological Activity Studies: Due to its chromene core, the compound may exhibit various biological activities such as antioxidant, anti-inflammatory, and anticancer properties.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where chromene derivatives have shown efficacy.

Industry

    Material Science: The compound may find applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide would depend on its specific biological activity. Generally, chromene derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, and DNA. The compound may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-chromen-3-yl)-N-(2-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a cyano group.

    (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a cyano group.

Uniqueness

The presence of the cyano group in (2E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide may confer unique electronic properties and reactivity compared to its analogs

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-cyanophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c20-12-16-6-1-3-7-17(16)21-19(22)10-9-14-11-15-5-2-4-8-18(15)23-13-14/h1-11H,13H2,(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNWIGHMFLKCFS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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